Cas no 353467-70-6 (Benzamide, 3-(4-morpholinylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-)

Benzamide, 3-(4-morpholinylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, 3-(4-morpholinylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-
-
- Inchi: 1S/C19H18N4O4S2/c24-17(20-19-22-21-18(28-19)14-5-2-1-3-6-14)15-7-4-8-16(13-15)29(25,26)23-9-11-27-12-10-23/h1-8,13H,9-12H2,(H,20,22,24)
- InChI Key: IXUDILSUEIYDOT-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C2=CC=CC=C2)S1)(=O)C1=CC=CC(S(N2CCOCC2)(=O)=O)=C1
Benzamide, 3-(4-morpholinylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-637502-1.0g |
3-(morpholine-4-sulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
353467-70-6 | 1.0g |
$0.0 | 2023-03-05 |
Benzamide, 3-(4-morpholinylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)- Related Literature
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
Additional information on Benzamide, 3-(4-morpholinylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-
Benzamide, 3-(4-morpholinylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)- CAS No. 353467-70-6: A Comprehensive Overview in Modern Chemical Biology
The compound Benzamide, 3-(4-morpholinylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl) (CAS No. 353467-70-6) represents a fascinating intersection of medicinal chemistry and pharmacological innovation. This heterocyclic amide derivative has garnered significant attention in recent years due to its unique structural features and promising biological activities. The molecular framework integrates a benzamide core with a morpholinylsulfonyl group and a phenyl-substituted thiadiazole moiety, which collectively contribute to its multifaceted interactions with biological targets.
In the realm of chemical biology, the structural design of Benzamide, 3-(4-morpholinylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl) offers a compelling platform for drug discovery. The presence of the benzamide moiety is well-documented for its role in modulating enzyme activity and receptor binding. Specifically, benzamides have been extensively studied for their potential in treating neurological disorders, inflammation, and infectious diseases. The introduction of a morpholinylsulfonyl group further enhances the compound's pharmacological profile by introducing additional hydrogen bonding capabilities and steric hindrance, which can fine-tune its interaction with biological targets.
The thiadiazole ring is another critical component of this compound that has been extensively explored in medicinal chemistry. Thiadiazoles are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The phenyl substitution on the thiadiazole ring in Benzamide, 3-(4-morpholinylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl) not only influences the electronic properties of the molecule but also contributes to its solubility and metabolic stability. These structural elements collectively contribute to the compound's potential as a lead molecule in the development of novel therapeutic agents.
Recent advancements in computational chemistry have enabled more sophisticated virtual screening approaches to identify potential hits like Benzamide, 3-(4-morpholinylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl). Molecular docking studies have revealed that this compound exhibits high affinity for several protein targets relevant to human health. For instance, preliminary computational models suggest that it may interact with enzymes involved in metabolic pathways and transcriptional regulation. These interactions could be exploited to develop treatments for metabolic disorders and cancer.
The synthesis of Benzamide, 3-(4-morpholinylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl) involves a multi-step process that requires careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the thiadiazole ring via cyclocondensation reactions followed by functionalization with the benzamide and morpholinylsulfonyl groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the phenyl substituent efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures rigorous characterization of the final product.
In vitro pharmacological studies have begun to elucidate the mechanism of action of Benzamide, 3-(4-morpholinylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl). Initial experiments indicate that it may exert its effects by inhibiting specific enzymatic pathways or modulating receptor activity. For example, researchers have observed inhibitory effects on enzymes such as carbonic anhydrase and kinases, which are implicated in various disease states. These findings align with the compound's structural features and highlight its potential therapeutic applications.
The development of novel drug candidates often involves evaluating their efficacy and safety profiles through preclinical studies. In animal models, Benzamide, 3-(4-morpholinylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl) has demonstrated encouraging results in preliminary trials. These studies have shown that it can modulate biological processes without significant toxicity at effective doses. Such findings are crucial for advancing the compound into clinical trials where its therapeutic potential can be further validated in human populations.
The integration of genomics and proteomics has provided new insights into how compounds like Benzamide, 3-(4-morpholinylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl) interact with biological systems at a molecular level. High-throughput screening techniques have identified specific gene expression patterns associated with its activity. These findings could guide the development of personalized medicine approaches where patients are stratified based on their genetic profiles to maximize treatment efficacy.
The future prospects for Benzamide, 3-(4-morpholinylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl) are promising as ongoing research continues to uncover new applications for this compound. Innovations in synthetic methodologies may enable more efficient production scales while maintaining high purity standards. Additionally, collaborations between academic institutions and pharmaceutical companies could accelerate its translation from bench to bedside.
In conclusion,Benzamide,3-(4-morpho lin ylsul fon y l)-n-(5-ph en y l-1,3,4-thia diaz ol-2-y l) strong > represents a significant advancement in chemical biology with its unique structural features and promising biological activities。 Its multifaceted interactions with biological targets make it a valuable candidate for further exploration in drug discovery。 As research progresses,this compound holds great potential for contributing to novel therapeutic strategies across various disease areas。
353467-70-6 (Benzamide, 3-(4-morpholinylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-) Related Products
- 2338-29-6(4,5,6,7-Tetrachloro-2-(Trifluoromethyl)-1H-Benzimidazole)
- 2035022-53-6((E)-4-((1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one)
- 123330-92-7(tert-Butyl 4-amino-3-methoxybenzoate)
- 1893789-20-2(2-(1H-pyrazol-4-yloxy)acetic acid)
- 890820-00-5(3-(benzenesulfonyl)-N2-(2-chlorophenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine)
- 1309569-49-0(2-Benzesulfonylmethyl-5-(pentafluorosulfanyl)aniline)
- 1806044-29-0(2-Bromo-5-cyano-6-(difluoromethyl)-3-methoxypyridine)
- 1187927-12-3(tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate)
- 1804445-26-8(4-(Aminomethyl)-5-(difluoromethyl)-2-nitropyridine)
- 2408937-91-5(2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethyl methanesulfonate)



